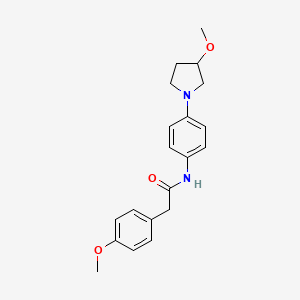

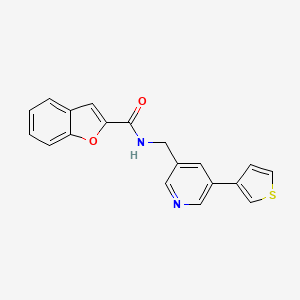

2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis involves the creation of complex molecules from simpler ones. For “2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide,” the synthesis could involve multiple steps, including acylation, arylation, and methoxylation reactions. Such processes are common in the production of acetamide derivatives, which are typically characterized by their efficiency and selectivity towards the desired product. The exact synthesis route would depend on the starting materials and the specific conditions employed, such as solvents, catalysts, and temperatures (Kumar, Sushil, & Khan, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can provide detailed insights into the arrangement of atoms within the molecule and its stereochemistry. These structural details are essential for predicting the reactivity and interaction of the molecule with biological targets or other chemicals.

Chemical Reactions and Properties

The compound’s functionality suggests it could participate in various chemical reactions typical of acetamides and methoxy-substituted phenyl groups. These might include nucleophilic substitution reactions, hydrolysis under acidic or basic conditions, and reactions with electrophiles or reducing agents. Understanding these reactions is essential for predicting the compound’s behavior in synthetic pathways or its stability under different conditions.

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and crystallinity, are critical for compound characterization. These properties influence the compound’s suitability for different applications, its formulation into products, and its handling and storage requirements. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data in this regard.

Chemical Properties Analysis

The chemical properties of “2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide” include its acidity/basicity, reactivity towards various reagents, and stability under different environmental conditions. Studies focusing on similar compounds have shown that the presence of methoxy groups can significantly influence these properties by affecting electron distribution within the molecule (Zawilska, 2014).

Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of various chloroacetamide herbicides, which share a structural resemblance with 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide, in human and rat liver microsomes. It explores the complex metabolic activation pathways that lead to carcinogenic compounds, suggesting a potential area of research in understanding the metabolic fate and toxicological implications of similar acetamide derivatives in agricultural settings (Coleman et al., 2000).

Catalytic Hydrogenation for Green Synthesis

This research highlights the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for producing azo disperse dyes, through catalytic hydrogenation. This study underscores the significance of developing environmentally friendly synthesis pathways for acetamide derivatives, potentially including the synthesis of 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide (Zhang Qun-feng, 2008).

Structural Study on Co-crystals and Salts of Quinoline Derivatives

This study provides insights into the structural configurations of quinoline derivatives with amide bonds, offering a foundation for understanding how 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide might interact with other compounds to form co-crystals or salts. These interactions could be crucial for pharmaceutical applications, particularly in drug formulation and design (Karmakar et al., 2009).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

This research involves the synthesis of acetamide derivatives evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic drugs. It demonstrates the potential of acetamide derivatives, similar to 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide, in therapeutic applications, particularly in managing diabetes (Saxena et al., 2009).

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-24-18-9-3-15(4-10-18)13-20(23)21-16-5-7-17(8-6-16)22-12-11-19(14-22)25-2/h3-10,19H,11-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQOJYLSFHAJIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)

![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)

![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)

![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)

![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)

![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)